molecular formula C22H22N2O4 B7695723 3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide

3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide

Cat. No. B7695723
M. Wt: 378.4 g/mol
InChI Key: UUVBGHQFKNGQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is known for its unique chemical structure.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide involves the inhibition of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound also exhibits a selective binding affinity towards the dopamine D2 receptor, which is implicated in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide in lab experiments is its high potency and selectivity towards its target receptors and enzymes. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions that can be explored in the field of 3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide research. One of the potential directions is the development of novel analogs with improved pharmacokinetic properties and selectivity towards its target receptors and enzymes. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Furthermore, the potential use of this compound as a chemotherapeutic agent for the treatment of various cancers can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in the field of scientific research. Its unique chemical structure and potent pharmacological properties make it a promising candidate for the development of novel therapeutics for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzaldehyde with pyridine-3-carboxylic acid, followed by the condensation of the resulting product with benzylamine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3,4,5-trimethoxy-N-(phenyl(pyridin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4,5-trimethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-18-12-17(13-19(27-2)21(18)28-3)22(25)24-20(15-8-5-4-6-9-15)16-10-7-11-23-14-16/h4-14,20H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVBGHQFKNGQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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